

Applications of Vinyl Phosphates in Transition-Metal-Catalyzed Reactions: Application Notes and Protocols

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Compound of Interest

Compound Name: *Vinyl phosphate*

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Introduction

Vinyl phosphates have emerged as versatile and highly valuable substrates in the field of transition-metal-catalyzed reactions. Their unique reactivity profile, stemming from the excellent leaving group ability of the phosphate moiety, allows for a diverse range of carbon-carbon and carbon-heteroatom bond formations. This compendium of application notes provides detailed protocols and quantitative data for key transition-metal-catalyzed reactions utilizing **vinyl phosphates**, offering a practical guide for researchers in organic synthesis and drug development. The methodologies outlined herein showcase the utility of **vinyl phosphates** in constructing complex molecular architectures, including those relevant to the synthesis of pharmaceuticals and other biologically active compounds.

Application Note 1: Nickel-Catalyzed Kumada Cross-Coupling of Vinyl Phosphates with Grignard Reagents

The Nickel-catalyzed Kumada cross-coupling reaction provides an efficient method for the formation of carbon-carbon bonds between **vinyl phosphates** and Grignard reagents. This transformation is particularly useful for the synthesis of substituted alkenes and dienes, which

are common structural motifs in natural products and pharmaceutical agents. The use of nickel catalysts offers a cost-effective alternative to palladium-based systems.

Data Presentation: Substrate Scope and Yields

Entry	Vinyl Phosphate Substrate	Grignard Reagent	Catalyst (%)	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Diethyl (1-phenylvinyl) phosphate	Phenylmagnesium bromide	NiCl ₂ (dppe) (5)	dppe	THF	rt	2	95	[1][2]
2	Diethyl (cyclohex-1-en-1-yl) phosphate	Methylmagnesium bromide	NiCl ₂ (dppe) (5)	dppe	THF	rt	2	88	[3]
3	Diethyl (1-naphthylvinyl) phosphate	Vinylium bromide	Ni(acac) ₂ (5)	dppe	THF	0	1	92	[4]
4	Diethyl (1-(thiophen-2-yl)vinyl) phosphate	Ethylmagnesium bromide	NiCl ₂ (dmpe) (5)	dmpe	THF	rt	3	85	[1]

5	Diethyl (1- propen- -2-yl) phospho- hate	Isopro- pylma- gnesiu- m chlorid- e	NiCl ₂ (dppe) (5)	dppe	THF	rt	4	78	[5]
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dppe = 1,2-Bis(diphenylphosphino)ethane; dmpe = 1,2-Bis(dimethylphosphino)ethane; acac = acetylacetone

Experimental Protocol: General Procedure for Ni-Catalyzed Kumada Coupling

Materials:

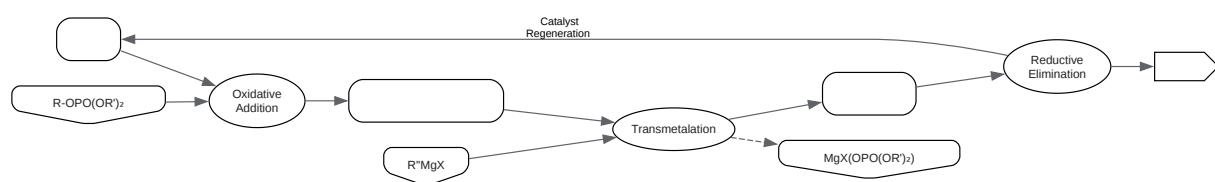
- Anhydrous Tetrahydrofuran (THF)
- **Vinyl phosphate** (1.0 mmol)
- Grignard reagent (1.2 mmol, solution in THF or Et₂O)
- Nickel catalyst (e.g., NiCl₂(dppe), 0.05 mmol)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the nickel catalyst (e.g., NiCl₂(dppe), 26.4 mg, 0.05 mmol).
- Add anhydrous THF (5 mL) to the flask and stir the suspension.
- Add the **vinyl phosphate** (1.0 mmol) to the flask.

- Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.
- Slowly add the Grignard reagent (1.2 mmol) dropwise to the reaction mixture over a period of 10-15 minutes.
- Allow the reaction to stir at the specified temperature for the indicated time (monitor by TLC or GC-MS for completion).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualization: Catalytic Cycle of Ni-Catalyzed Kumada Coupling



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Caption: Catalytic cycle for the Ni-catalyzed Kumada cross-coupling of **vinyl phosphates**.

Application Note 2: Copper-Catalyzed Hydrophosphorylation of Alkynes

The copper-catalyzed hydrophosphorylation of alkynes represents a highly atom-economical method for the synthesis of vinyl phosphonates. This reaction proceeds with high regio- and stereoselectivity, typically affording the E-isomer of the anti-Markovnikov addition product. The resulting vinyl phosphonates are valuable intermediates in organic synthesis, finding applications in Horner-Wadsworth-Emmons reactions and as precursors to various organophosphorus compounds.

Data Presentation: Substrate Scope and Yields

Entry	Alkyn e Subst rate	H- Phos phon ate	Catal yst (mol %)	Ligan d/Add itive (mol %)	Solve nt	Temp (°C)	Time (h)	Yield (%)	Refer ence
1	Phenyl acetyl ene	Diethyl phosphite	CuCl (10)	TBD (10)	DMF	100	5	92	[6]
2	1-Octyne	Diethyl phosphite	CuCl (20)	Ethylene diamine (30)	MeCN	reflux	12	89	[7]
3	4-Methoxyphenylacetylene	Diphenylphosphine oxide	CuI (10)	Ethylene diamine (20)	MeCN	reflux	8	95	[8]
4	Cyclohexylacetylene	Diethyl phosphite	CuCl (10)	TBD (10)	DMF	100	6	88	[6]
5	1-Ethyne-1-cyclohexene	Diethyl phosphite	CuCl (20)	Ethylene diamine (30)	MeCN	reflux	24	75	[7]

TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene

Experimental Protocol: General Procedure for Cu-Catalyzed Hydrophosphorylation

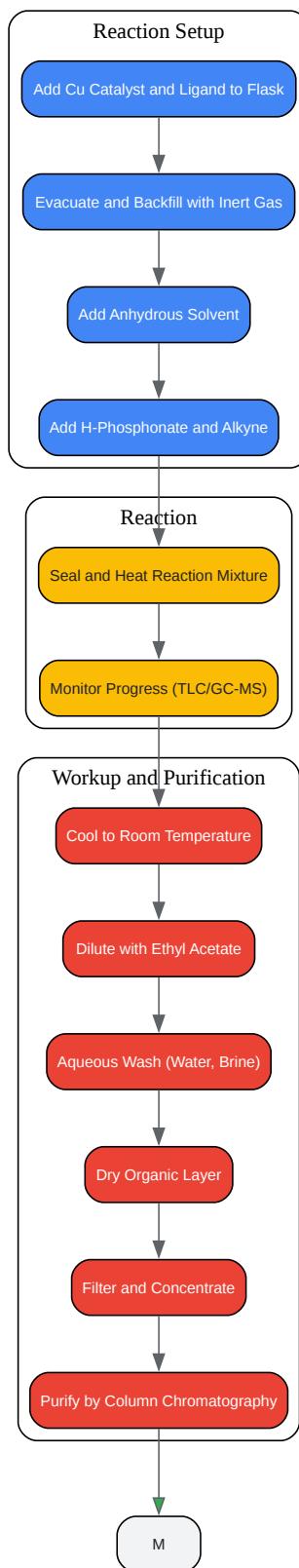
Materials:

- Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
- Alkyne (1.0 mmol)
- H-phosphonate or H-phosphine oxide (1.2 mmol)
- Copper catalyst (e.g., CuCl, 0.1 mmol)
- Ligand/Additive (e.g., Ethylenediamine or TBD, 0.1 mmol)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a dry reaction tube or flask, add the copper catalyst (e.g., CuCl, 9.9 mg, 0.1 mmol) and the ligand/additive (e.g., TBD, 13.9 mg, 0.1 mmol).
- Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).
- Add the anhydrous solvent (e.g., DMF, 2 mL).
- Add the H-phosphonate or H-phosphine oxide (1.2 mmol) followed by the alkyne (1.0 mmol).
- Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the indicated time.
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired vinyl phosphonate.

Visualization: Experimental Workflow for Cu-Catalyzed Hydrophosphorylation



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Caption: Experimental workflow for copper-catalyzed hydrophosphorylation of alkynes.

Application Note 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Vinyl Phosphates

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. The use of **vinyl phosphates** as electrophilic partners in this reaction provides a valuable alternative to vinyl halides and triflates. This transformation is tolerant of a wide range of functional groups and allows for the synthesis of various substituted styrenes, dienes, and other vinylated aromatic and heteroaromatic compounds.

Data Presentation: Substrate Scope and Yields

Entry	Vinyl Phosphate Substrate	Boronate Acid	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Yield (%)	Reference
1	Diethyl (1-phenylvinyl) phosphate	Phenyl boronic acid	Pd(PPh ₃) ₄ (5)	-	K ₃ PO ₄	Dioxane	100	85	[9]
2	Diethyl (cyclohex-1-en-1-yl) phosphate	4-Methoxyphenylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	Toluene/H ₂ O	80	92	[10]
3	Diethyl (1-(pyridin-3-yl)vinyl) phosphate	Thiophene-2-boronic acid	PdCl ₂ (dppf) (3)	-	Cs ₂ CO ₃	DMF	90	78	[11]
4	Diethyl (1-propen-2-yl) phosphate	Naphthalene-1-boronic acid	Pd(OAc) ₂ (2)	XPhos (4)	K ₂ CO ₃	Dioxane	100	88	[10]

5	Diethyl (1- styryl) phosp- hate	(E)- Styryl boronic acid	Pd(PP h ₃) ₄ (5)	-	Na ₂ C O ₃	Tolu- ene/EtO H/H ₂ O	90	81	[12]
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SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Experimental Protocol: General Procedure for Pd-Catalyzed Suzuki-Miyaura Coupling

Materials:

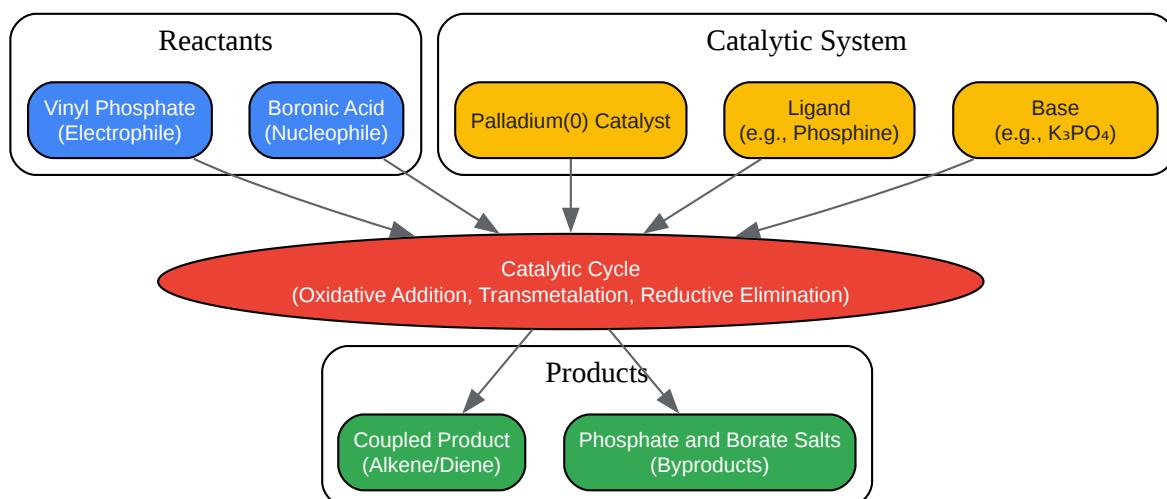
- Anhydrous solvent (e.g., Dioxane or Toluene)
- **Vinyl phosphate** (1.0 mmol)
- Boronic acid (1.5 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
- Ligand (if required, e.g., SPhos, 0.1 mmol with Pd(OAc)₂)
- Base (e.g., K₃PO₄, 2.0 mmol)
- Degassed water
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a Schlenk tube, add the **vinyl phosphate** (1.0 mmol), boronic acid (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol), and base (e.g., K₃PO₄, 424 mg, 2.0 mmol). If using a different catalyst/ligand system, add them accordingly.
- Evacuate the tube and backfill with an inert gas (N₂ or Ar) three times.

- Add the anhydrous solvent (e.g., Dioxane, 5 mL) and degassed water (if required by the specific protocol, e.g., 1 mL).
- Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the indicated time.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
- Wash the organic layer with water (15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
- Purify the crude product by flash column chromatography on silica gel.

Visualization: Logical Relationship in Suzuki-Miyaura Coupling



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Caption: Key components and their roles in the Suzuki-Miyaura cross-coupling of **vinyl phosphates**.

Application Note 4: Rhodium-Catalyzed Asymmetric Hydrogenation of Vinyl Phosphonates

The asymmetric hydrogenation of prochiral vinyl phosphonates is a powerful strategy for the synthesis of chiral phosphonates, which are important building blocks in medicinal chemistry and materials science. Rhodium complexes with chiral phosphine ligands are highly effective catalysts for this transformation, often providing high enantioselectivities under mild reaction conditions.

Data Presentation: Substrate Scope and Enantioselectivity

Entry	Vinyl Phosp honate Substr ate	Cataly st Precur sor (mol%)	Chiral Ligand (mol%)	Solven t	H_2 Pressu re (bar)	Temp (°C)	ee (%)	Refere nce
1	Diisopropyl (1-phenylvinyl)phosphonate	[Rh(CO) D ₂]BF ₄ (1)	(S,S)- Me-DuPhos (1.1)	MeOH	10	25	98	[13]
2	Diethyl (1-(4-methoxyphenyl)vinyl)phosphonate	[Rh(CO) D ₂]BF ₄ (0.5)	(R,R)- Et-DuPhos (0.55)	i-PrOH	20	25	99	[13]
3	Diisopropyl (1-(naphthalen-2-yl)vinyl)phosphonate	[Rh(CO) D ₂]BF ₄ (1)	(S,S)- Et-FerroTA (1.1)	CH ₂ Cl ₂	15	30	97	[14]
4	Diethyl (1-(thiophen-2-yl)vinyl)phosphonate	[Rh(CO) D ₂]BF ₄ (1)	(R,R)- Me-BPE (1.1)	Toluene	10	25	96	[15]

5	Diisopropyl (1-cyclohexylvinyl) phosphonate	[Rh(CO) ₂]BF ₄ (2)	(S,S)-Me-DuPhos (2.2)	MeOH	30	40	94	[13]
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COD = 1,5-Cyclooctadiene; Me-DuPhos = 1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene; Et-DuPhos = 1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene; Et-FerroTANE = (2S,4S)-Bis(diethylphosphino)ferrocene; Me-BPE = 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane

Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation

Materials:

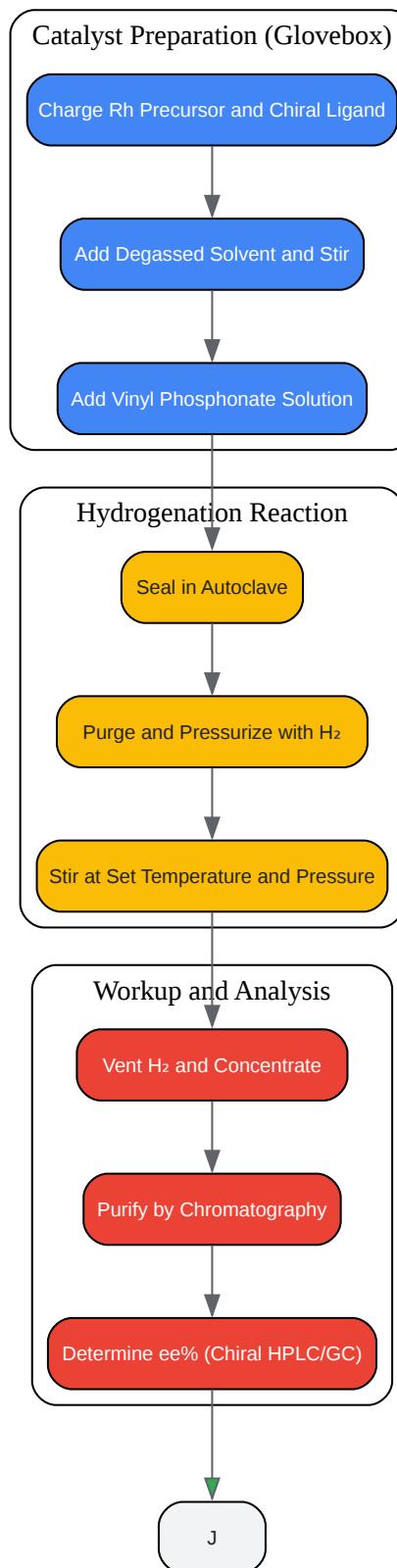
- Degassed solvent (e.g., Methanol, Isopropanol)
- Vinyl phosphonate (0.5 mmol)
- Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.005 mmol)
- Chiral phosphine ligand (e.g., (S,S)-Me-DuPhos, 0.0055 mmol)
- High-pressure hydrogenation vessel (autoclave)
- Hydrogen gas (high purity)

Procedure:

- In a glovebox, charge a glass liner for the autoclave with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 2.0 mg, 0.005 mmol) and the chiral ligand (e.g., (S,S)-Me-DuPhos, 1.7 mg, 0.0055 mmol).
- Add a small amount of degassed solvent (e.g., MeOH, 1 mL) and stir the mixture for 15-20 minutes to allow for catalyst pre-formation.

- Add a solution of the vinyl phosphonate (0.5 mmol) in the same degassed solvent (2 mL).
- Seal the glass liner inside the autoclave.
- Remove the autoclave from the glovebox and connect it to a hydrogen line.
- Purge the autoclave with hydrogen gas three times.
- Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
- Stir the reaction mixture at the specified temperature for the required time.
- Monitor the reaction for hydrogen uptake.
- After the reaction is complete, carefully vent the hydrogen gas.
- Open the autoclave and remove the reaction mixture.
- Concentrate the solvent under reduced pressure.
- Purify the product by flash chromatography.
- Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualization: Asymmetric Hydrogenation Workflow



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Caption: Workflow for the rhodium-catalyzed asymmetric hydrogenation of vinyl phosphonates.

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